6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one
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Overview
Description
6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trimethylindole moiety, and a pyridazinone core.
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their sequential coupling and cyclization to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C24H23N3O3/c1-15-5-10-19-21(13-15)26(3)16(2)24(19)22(28)14-27-23(29)12-11-20(25-27)17-6-8-18(30-4)9-7-17/h5-13H,14H2,1-4H3 |
InChI Key |
IZPDXPHDCHNHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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